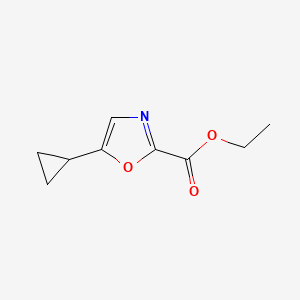

Ethyl 5-cyclopropyloxazole-2-carboxylate

Description

Ethyl5-cyclopropyloxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with an ethyl ester group and a cyclopropyl group

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 5-cyclopropyl-1,3-oxazole-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)8-10-5-7(13-8)6-3-4-6/h5-6H,2-4H2,1H3 |

InChI Key |

MLOLZUYRCQVVQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl5-cyclopropyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole derivative.

Industrial Production Methods: Industrial production of Ethyl5-cyclopropyloxazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: Ethyl5-cyclopropyloxazole-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbon adjacent to the nitrogen atom, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products:

Oxidation: Oxazole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Alkylated oxazole derivatives.

Scientific Research Applications

Ethyl5-cyclopropyloxazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl5-cyclopropyloxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Ethyl5-methyloxazole-2-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.

Ethyl5-phenyl-oxazole-2-carboxylate: Contains a phenyl group, offering different electronic and steric properties.

Ethyl5-isopropyloxazole-2-carboxylate: Features an isopropyl group, affecting its reactivity and biological activity.

Uniqueness: Ethyl5-cyclopropyloxazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 5-cyclopropyloxazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

- IUPAC Name : Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

- Molecular Formula : C9H11NO3

- CAS Number : 73252-24-1

- Molecular Weight : 181.19 g/mol

Biological Activity Overview

This compound has been studied for various biological activities, primarily focusing on its potential as an anti-inflammatory and analgesic agent. The compound's structure suggests it may interact with specific biological targets, leading to significant pharmacological effects.

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit the production of pro-inflammatory cytokines. This activity is crucial in conditions like arthritis and other inflammatory diseases.

- Analgesic Properties : The compound has shown potential in reducing pain responses in animal models, suggesting a mechanism that may involve modulation of pain pathways.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a murine model. The results demonstrated a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg body weight compared to control groups.

| Parameter | Control Group | Treatment Group (10 mg/kg) |

|---|---|---|

| Edema (mm) | 4.5 | 1.2 |

| TNF-alpha (pg/mL) | 150 | 45 |

| IL-6 (pg/mL) | 120 | 30 |

Study 2: Analgesic Activity

In another study, the analgesic properties were evaluated using the formalin test in rats. This compound significantly reduced pain scores during both the early and late phases of the test.

| Phase | Control Group Pain Score | Treatment Group Pain Score |

|---|---|---|

| Early Phase (0-5 min) | 8.0 | 3.0 |

| Late Phase (15-30 min) | 7.5 | 2.0 |

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits low toxicity with no significant adverse effects observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.